![molecular formula C8H8BrNO4 B2469155 2-[(5-Bromofuran-2-yl)formamido]propanoic acid CAS No. 1396966-85-0](/img/structure/B2469155.png)

2-[(5-Bromofuran-2-yl)formamido]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

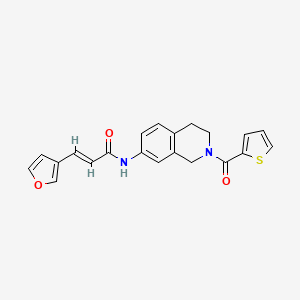

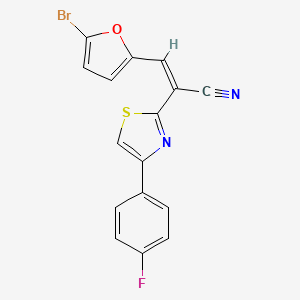

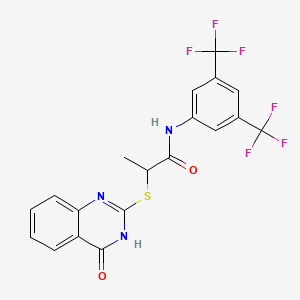

2-[(5-Bromofuran-2-yl)formamido]propanoic acid is a chemical compound with the molecular formula C8H8BrNO4 and a molecular weight of 262.06 . It is also known by the IUPAC name N-(5-bromo-2-furoyl)alanine . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for 2-[(5-Bromofuran-2-yl)formamido]propanoic acid is 1S/C8H8BrNO4/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

2-[(5-Bromofuran-2-yl)formamido]propanoic acid is a powder that is stored at room temperature . Its molecular weight is 262.06 .Scientific Research Applications

Antifungal Applications

2-[(5-Bromofuran-2-yl)formamido]propanoic acid and its derivatives show significant antifungal activities. Zhu et al. (2016) isolated bromopyrrole alkaloids from the South China Sea sponge Agelas sp., which exhibited effective antifungal activity against Candida albicans in a Caenorhabditis elegans candidiasis model (Zhu et al., 2016).

Antiprotozoal Agents

Compounds related to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid have been synthesized for their antiprotozoal properties. Ismail et al. (2004) developed novel dicationic imidazo[1,2-a]pyridines that showed strong DNA affinities and exhibited significant in vitro antiprotozoal activities (Ismail et al., 2004).

Chemical Synthesis and Modification

Kitagawa et al. (2004) reported the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, related to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid, for potential application in chemical synthesis (Kitagawa et al., 2004).

Cytotoxicity and Absorption Studies

Zeng et al. (2019) investigated the cytotoxicity and absorption of hydroxmethylfurfural-glycine adducts in Caco-2 cells, providing insights into the biochemical behavior of related furan compounds (Zeng et al., 2019).

Antibacterial Activity

In 2020, research on the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol revealed compounds with high yields and significant antibacterial activity, suggesting potential applications for similar bromofuran compounds (Anonymous, 2020).

Fluorescence and Derivatisation Studies

Frade et al. (2007) explored the fluorescence derivatisation of amino acids using compounds similar to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid, indicating its potential use in fluorescent labeling in biological assays (Frade et al., 2007).

Anticancer Activity

Research by Saad and Moustafa (2011) on S-glycosyl and S-alkyl derivatives of triazinone, which are structurally related to 2-[(5-Bromofuran-2-yl)formamido]propanoic acid, showed significant in vitro anticancer activities, suggesting potential applications in cancer treatment (Saad & Moustafa, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

2-[(5-bromofuran-2-carbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAOPSXCIOJRNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(O1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Bromofuran-2-yl)formamido]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)

![Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2469079.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)

![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)

![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)